4-Amino-6-ethylquinoline

Description

The exact mass of the compound 4-Amino-6-ethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-6-ethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-ethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

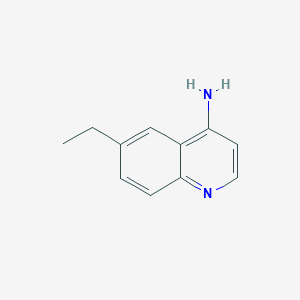

Structure

3D Structure

Properties

IUPAC Name |

6-ethylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBZMOLISBWGIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CN=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589043 |

Source

|

| Record name | 6-Ethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-21-8 |

Source

|

| Record name | 6-Ethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-6-ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of a robust and field-proven synthetic pathway to 4-Amino-6-ethylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The narrative is structured to not only provide procedural details but also to illuminate the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough understanding for the discerning scientific audience.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its prevalence is a testament to its favorable interactions with various biological targets. The ethyl substituent at the 6-position can modulate the molecule's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic properties. A profound understanding of the synthesis of derivatives such as 4-Amino-6-ethylquinoline is therefore paramount for the development of novel chemical entities.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A logical retrosynthetic analysis of the target molecule, 4-Amino-6-ethylquinoline (I), suggests a three-step pathway originating from readily available starting materials. The primary disconnection is at the C4-amino bond, pointing to a nucleophilic aromatic substitution (SNAr) on a 4-chloro-6-ethylquinoline (II) intermediate. The chloro-substituted quinoline (II) can be accessed from the corresponding 6-ethyl-4-hydroxyquinoline (III) via a deoxychlorination reaction. Finally, the quinoline core of (III) can be constructed through a classical Conrad-Limpach cyclization of 4-ethylaniline (IV) and a β-ketoester, such as ethyl acetoacetate (V).

Forward Synthesis: A Step-by-Step Mechanistic Walkthrough

The forward synthesis follows the logic of our retrosynthetic analysis, comprising three key transformations.

Step 1: Conrad-Limpach Synthesis of 6-Ethyl-4-hydroxyquinoline

The Conrad-Limpach synthesis is a classic and reliable method for the construction of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[2][3] The reaction commences with the condensation of 4-ethylaniline with ethyl acetoacetate.

Mechanism: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the more electrophilic ketone carbonyl of the β-ketoester, forming a hemiaminal intermediate.[2] Subsequent dehydration yields a Schiff base, which then undergoes keto-enol tautomerization. The crucial step is the thermally induced electrocyclic ring closure, followed by the elimination of ethanol to afford the aromatic 4-hydroxyquinoline.[2] High temperatures are necessary to overcome the activation energy for the cyclization, and the use of a high-boiling inert solvent like mineral oil can significantly improve yields.[2]

Step 2: Chlorination of 6-Ethyl-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a critical activation step for the subsequent amination. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[4][5]

Mechanism: The reaction proceeds through the initial formation of a phosphate ester intermediate by the attack of the hydroxyl group of the quinolone tautomer on the phosphorus atom of POCl₃. This is followed by the nucleophilic attack of a chloride ion at the C4 position, with the phosphate group acting as an excellent leaving group.[5] The use of a mixture of POCl₃ and PCl₅ can sometimes enhance the efficacy of the chlorination.[4]

Step 3: Amination of 4-Chloro-6-ethylquinoline

The final step is a nucleophilic aromatic substitution (SNAr) to introduce the amino group at the 4-position.[6] This reaction is facilitated by the electron-withdrawing nature of the quinoline ring system, which activates the C4 position towards nucleophilic attack.

Mechanism: The reaction proceeds via an addition-elimination mechanism.[7][8] The nucleophile (ammonia or an amine) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Aromaticity is subsequently restored by the elimination of the chloride leaving group.[8]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 6-Ethyl-4-hydroxyquinoline

| Parameter | Value |

| Reactants | 4-Ethylaniline, Ethyl acetoacetate |

| Solvent | Dowtherm A or Mineral Oil |

| Temperature | 250-260 °C |

| Reaction Time | 30-60 minutes |

| Work-up | Cooling, filtration, washing with a non-polar solvent (e.g., hexane), and recrystallization. |

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling solvent such as Dowtherm A.

-

Heat the reaction mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, during which the product should precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of 4-Chloro-6-ethylquinoline

| Parameter | Value |

| Reactant | 6-Ethyl-4-hydroxyquinoline |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Temperature | Reflux (approx. 105 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Careful quenching on ice, neutralization, extraction, and purification. |

Detailed Procedure:

-

In a fume hood, carefully add 6-ethyl-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of 4-Amino-6-ethylquinoline

| Parameter | Value |

| Reactant | 4-Chloro-6-ethylquinoline |

| Reagent | Ammonia (in a suitable solvent) or Ammonium salt with a base |

| Solvent | Ethanol, Phenol, or other high-boiling polar solvents |

| Temperature | 120-180 °C (in a sealed vessel) |

| Reaction Time | 12-24 hours |

| Work-up | Cooling, precipitation or extraction, and purification. |

Detailed Procedure:

-

Dissolve 4-chloro-6-ethylquinoline (1.0 eq) in a suitable solvent like ethanol or phenol in a pressure vessel.

-

Add a source of ammonia, such as a saturated solution of ammonia in the solvent or an ammonium salt (e.g., ammonium chloride) with a base (e.g., sodium hydroxide).

-

Seal the vessel and heat to 120-180 °C for 12-24 hours.

-

After cooling, if the product precipitates, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water and brine.

-

The crude product can be purified by column chromatography or recrystallization to yield 4-Amino-6-ethylquinoline.

Data Summary and Characterization

The following table summarizes the expected outcomes of the synthesis. Yields are indicative and can vary based on reaction scale and optimization.

| Step | Product | Expected Yield (%) | Key Characterization Techniques |

| 1 | 6-Ethyl-4-hydroxyquinoline | 70-85 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 2 | 4-Chloro-6-ethylquinoline | 80-90 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 3 | 4-Amino-6-ethylquinoline | 60-75 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis |

Conclusion and Future Perspectives

This guide has detailed a reliable and well-understood synthetic pathway for the preparation of 4-Amino-6-ethylquinoline. The presented three-step sequence, employing the Conrad-Limpach synthesis, chlorination, and nucleophilic aromatic substitution, offers a practical and scalable route to this important heterocyclic compound. The mechanistic insights provided serve to empower researchers to troubleshoot and adapt these procedures for the synthesis of a diverse array of substituted 4-aminoquinolines, thereby facilitating the advancement of drug discovery and development programs.

References

-

Conrad–Limpach synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved January 17, 2026, from [Link]

-

Hossain, M. F. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. Retrieved January 17, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Nucleophilic aromatic substitution. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

-

Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved January 17, 2026, from [Link]

- An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved January 17, 2026, from [Link]

-

POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed. Retrieved January 17, 2026, from [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020, October 28). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024, October 13). ACS Omega. Retrieved January 17, 2026, from [Link]

-

Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. (n.d.). ACP. Retrieved January 17, 2026, from [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-6-ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The substituent pattern on the quinoline ring system plays a critical role in modulating the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth examination of the physicochemical properties of a specific derivative, 4-Amino-6-ethylquinoline.

As a Senior Application Scientist, this guide is structured to provide not just data, but a holistic understanding of the causality behind experimental choices and the significance of each property in the context of drug discovery and development. The information presented herein is a synthesis of established analytical techniques and computational predictions, designed to be a self-validating resource for researchers in the field.

Molecular Identity and Structure

4-Amino-6-ethylquinoline is a substituted quinoline with the following fundamental identifiers:

-

Chemical Name: 6-ethylquinolin-4-amine

-

CAS Number: 948293-21-8

-

Molecular Formula: C₁₁H₁₂N₂

-

Molecular Weight: 172.23 g/mol

-

Chemical Structure:

The structure, featuring a basic amino group at position 4 and a lipophilic ethyl group at position 6, suggests a molecule with potential for specific biological interactions and a distinct pharmacokinetic profile. The ethyl group at the 6-position can influence the molecule's lipophilicity and metabolic stability, while the 4-amino group is a key pharmacophoric element in many biologically active quinolines.[3][4]

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using well-regarded computational models such as those offered by ACD/Labs and ChemAxon.[5][6] These predictions serve as a valuable starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 130-140 °C | Influences formulation and manufacturing processes. A crystalline solid with a defined melting point is often preferred for stability. |

| Boiling Point | ~350 °C at 760 mmHg | Less critical for solid dosage forms but provides an indication of the molecule's volatility and thermal stability. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. This range suggests good membrane permeability. |

| Aqueous Solubility | pH-dependent | Crucial for drug dissolution and absorption. The basic nature of the molecule suggests higher solubility at lower pH. |

| pKa (Acid Dissociation Constant) | Basic pKa: 8.5 - 9.5 (for the quinoline nitrogen) and 4.0 - 5.0 (for the 4-amino group) | Determines the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and target binding. |

Experimental Determination of Physicochemical Properties

The following section details the standard, field-proven experimental protocols for the determination of the key physicochemical properties of 4-Amino-6-ethylquinoline.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

-

Sample Preparation: A small amount of dry, powdered 4-Amino-6-ethylquinoline is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10][11][12]

-

Sample Preparation: An excess amount of solid 4-Amino-6-ethylquinoline is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of 4-Amino-6-ethylquinoline in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The pKa value(s) of a molecule indicate its strength as an acid or base and are crucial for understanding its behavior in different pH environments. Potentiometric titration is a highly accurate method for pKa determination.[13][14][15][16][17]

-

Solution Preparation: A known concentration of 4-Amino-6-ethylquinoline is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.

Caption: Potentiometric Titration Workflow for pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 4-Amino-6-ethylquinoline.

UV-Vis Spectroscopy

The quinoline ring system is a chromophore that absorbs ultraviolet (UV) radiation. The UV-Vis spectrum of 4-Amino-6-ethylquinoline in a suitable solvent (e.g., ethanol) is expected to show characteristic absorption bands. The position and intensity of these bands can be influenced by the substituents and the pH of the solution.[18][19][20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[22][23][24][25]

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7-9 ppm), while the ethyl group protons will be in the upfield region. The protons of the amino group may appear as a broad singlet.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the amino and ethyl groups, and the nitrogen atom in the quinoline ring.

Biological and Pharmaceutical Relevance

The 4-aminoquinoline scaffold is a cornerstone in the development of drugs for various diseases.[1][2][26] The physicochemical properties of 4-Amino-6-ethylquinoline are directly linked to its potential as a drug candidate:

-

Antimalarial Activity: Many 4-aminoquinoline derivatives, such as chloroquine, exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with heme detoxification. The basicity (pKa) of the quinoline nitrogen is crucial for this lysosomotropic trapping mechanism.[3][4]

-

Anticancer Activity: The ability of 4-aminoquinolines to intercalate into DNA and inhibit topoisomerase enzymes has been explored for anticancer applications.[1]

-

Structure-Activity Relationships (SAR): The ethyl group at the 6-position can enhance lipophilicity, potentially improving membrane permeability and oral absorption. However, it may also influence metabolic pathways. Understanding these relationships through QSAR modeling can guide the design of more potent and selective analogs.[27][28][29][30][31]

Conclusion

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Calgary. Melting point determination. [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

-

Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378419. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Al-Dhawyan, A. R. (2021). experiment (1) determination of melting points. [Link]

-

Kumar, A., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

PubMed. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. [Link]

-

Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. Pharmaceutical Research. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. [Link]

-

ResearchGate. (2024). (PDF) 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. [Link]

-

ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

-

PubMed Central. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. [Link]

-

PubMed. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. [Link]

-

ResearchGate. UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. [Link]

-

PubMed. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]

-

Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

-

ResearchGate. QSAR and Quinolines. [Link]

-

ResearchGate. a UV-Vis absorption of aminoquinoline 4 in various solvents. b.... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]

-

PubMed Central. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

-

MDPI. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. [Link]

-

ResearchGate. Scatter plots of ChemAxon and ACD/Labs predictions for the chemicals in.... [Link]

-

MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

-

ResearchGate. Chemical structure and numbering of quinoline.. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemaxon.com [chemaxon.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sci-hub.st [sci-hub.st]

- 24. tsijournals.com [tsijournals.com]

- 25. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 26. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-6-ethylquinoline

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the pharmacophore responsible for the profound antimalarial activity of drugs like chloroquine.[1][2] Its structural simplicity, synthetic accessibility, and potent biological activity have made it a privileged core for drug discovery programs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[3][4] This guide focuses on a specific, less-explored derivative, 4-Amino-6-ethylquinoline (also known as 6-ethylquinolin-4-amine). While the archetypal 7-chloro-4-aminoquinoline has been the subject of extensive research, substitutions at other positions on the quinoline ring offer opportunities to modulate physicochemical properties and biological activity, potentially overcoming mechanisms of drug resistance. This document provides a comprehensive overview of 4-Amino-6-ethylquinoline, detailing its chemical identity, a robust, proposed synthetic pathway, predicted spectroscopic and physicochemical properties, and a discussion of its potential therapeutic applications based on the well-established pharmacology of the 4-aminoquinoline class.

Core Compound Identification

The subject of this guide is the heterocyclic aromatic amine, 4-Amino-6-ethylquinoline.

| Identifier | Value | Source |

| Common Name | 4-Amino-6-ethylquinoline | Sigma-Aldrich |

| IUPAC Name | 6-ethylquinolin-4-amine | PubChem CID: 24276265[5] |

| CAS Number | 948293-21-8 | Alchem Pharmtech[6] |

| Molecular Formula | C₁₁H₁₂N₂ | Biosynth[7] |

| Molecular Weight | 172.23 g/mol | Biosynth[7] |

Rationale and Therapeutic Potential

The 4-aminoquinoline core is renowned for its ability to accumulate in the acidic food vacuole of the Plasmodium parasite, a key step in its antimalarial mechanism of action.[8] It is believed to interfere with the parasite's detoxification pathway by inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[2][9]

While the 7-chloro substituent is often considered critical for potent antimalarial activity, resistance to chloroquine has driven the exploration of novel analogs.[10][11] The introduction of an ethyl group at the 6-position modifies the electronic and steric profile of the quinoline ring. This substitution could influence key drug-like properties such as:

-

Lipophilicity: Potentially altering membrane permeability and tissue distribution.

-

Metabolic Stability: The ethyl group may offer a different metabolic profile compared to the chloro-substituted analogs.

-

Target Binding: Modifications to the quinoline core can affect the affinity for heme or other potential biological targets.

Beyond malaria, the 4-aminoquinoline scaffold has demonstrated efficacy in other therapeutic areas. For instance, derivatives have been investigated for their cytotoxic effects on cancer cell lines and for their potential as antibacterial agents.[12] Therefore, 4-Amino-6-ethylquinoline represents a valuable probe molecule for structure-activity relationship (SAR) studies and a potential starting point for new drug development campaigns.

Proposed Synthetic Pathway and Experimental Protocols

A robust and widely applicable method for the synthesis of 4-aminoquinolines proceeds via a two-stage process: (1) construction of the core quinoline ring system to form a 4-hydroxyquinoline intermediate, followed by (2) chlorination and (3) subsequent nucleophilic aromatic substitution (SNAr) with an amine source. The following protocol is a proposed, logical pathway for the synthesis of 4-Amino-6-ethylquinoline based on well-established named reactions.[13]

Caption: Proposed synthetic workflow for 4-Amino-6-ethylquinoline.

Protocol 3.1: Synthesis of 6-Ethylquinolin-4-ol (Intermediate)

This protocol is adapted from the Gould-Jacobs reaction, a standard method for quinoline synthesis.

-

Condensation: In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Cyclization: Remove the ethanol formed during the reaction under reduced pressure. Add the resulting crude intermediate adduct dropwise to a flask containing a high-boiling solvent such as Dowtherm A, preheated to 250°C. Maintain this temperature for 15-20 minutes to effect cyclization.

-

Work-up: Allow the reaction mixture to cool to approximately 80-90°C and pour it into a large volume of petroleum ether. The cyclized product, ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate, will precipitate. Collect the solid by filtration and wash with petroleum ether.

-

Hydrolysis & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours until a clear solution is obtained. Cool the solution and acidify with acetic acid or dilute HCl to precipitate the carboxylic acid. Collect the solid, wash with water, and heat it in a high-boiling solvent or neat above its melting point until carbon dioxide evolution ceases, yielding 6-ethylquinolin-4-ol.

Protocol 3.2: Synthesis of 4-Amino-6-ethylquinoline (Final Product)

This two-step protocol involves the conversion of the quinolin-4-ol to a more reactive 4-chloro intermediate, followed by amination.[13]

-

Chlorination: In a flask equipped with a reflux condenser and a gas trap, cautiously add phosphorus oxychloride (POCl₃, ~5-10 eq) to the crude 6-ethylquinolin-4-ol (1.0 eq). A few drops of DMF can be added as a catalyst. Heat the mixture to reflux (approx. 110°C) for 3-4 hours.[13]

-

Chlorination Work-up: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. Basify the solution carefully with a saturated sodium bicarbonate solution or ammonium hydroxide to pH 8-9. The crude 4-chloro-6-ethylquinoline will precipitate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Amination: Dissolve the crude 4-chloro-6-ethylquinoline in a suitable solvent like ethanol inside a sealed pressure vessel. Add an excess of an ammonia source (e.g., a 7N solution of ammonia in methanol or concentrated aqueous ammonia, 10-20 eq).[14]

-

Reaction & Purification: Seal the vessel and heat to 120-150°C for 12-24 hours. Monitor the reaction by TLC. After cooling, carefully vent the vessel. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Amino-6-ethylquinoline.[14]

Physicochemical and Spectroscopic Profile (Predicted)

Due to a lack of published experimental data for this specific compound, the following properties are predicted based on its structure and data from analogous compounds such as 6-aminoquinoline and 6-ethoxyquinolin-4-amine.[15][16]

| Property | Predicted Value / Characteristics | Rationale / Notes |

| Physical State | Solid | High molecular weight, aromatic, polar amine functionality. |

| Melting Point | 120 - 140 °C | Similar to 6-aminoquinoline (115-119 °C).[17] The ethyl group may slightly alter crystal packing. |

| Solubility | Soluble in methanol, chloroform, DMSO. Sparingly soluble in water. | Typical for aromatic amines. |

| pKa | ~5.5 - 6.0 (for the quinoline nitrogen) | Similar to 6-aminoquinoline (pKa ~5.6). The ethyl group is weakly electron-donating, which might slightly increase basicity. |

Predicted Spectroscopic Data

The following spectral characteristics are anticipated for 4-Amino-6-ethylquinoline.

Caption: Predicted NMR and IR data for 4-Amino-6-ethylquinoline.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with the protons adjacent to the nitrogen atoms being the most deshielded. The ethyl group should present a characteristic quartet and triplet pattern. The amine protons will likely appear as a broad singlet, the position of which can be concentration-dependent.[18]

-

¹³C NMR: Aromatic carbons are expected in the 110-155 ppm range. The carbon bearing the amino group (C4) will be significantly shielded. The aliphatic carbons of the ethyl group will appear upfield.

-

IR Spectroscopy: Key features will include two N-H stretching bands characteristic of a primary amine around 3400-3300 cm⁻¹, aromatic and aliphatic C-H stretches, and a strong C-N stretching band for the aromatic amine.[19][20]

-

Mass Spectrometry: Following the nitrogen rule, the compound will have an even nominal molecular weight. The molecular ion peak (M⁺) is expected at m/z = 172. A prominent fragment would be the loss of a methyl group ([M-15]⁺) from the ethyl substituent, resulting in a fragment at m/z = 157.

Biological Activity and Future Directions

While no specific biological data for 4-Amino-6-ethylquinoline has been found in the reviewed literature, its potential can be inferred from extensive studies on the 4-aminoquinoline class.

Antimalarial Potential

The primary application for this class of compounds is as antimalarial agents.[9][10]

-

Mechanism of Action: The fundamental mechanism is likely the inhibition of hemozoin formation, consistent with other 4-aminoquinolines. The basicity of the quinoline nitrogen is crucial for trapping the molecule within the parasite's acidic food vacuole.

-

Structure-Activity Relationship (SAR) Insights: Most potent antimalarials possess a 7-chloro group. The replacement of this electron-withdrawing group with a weakly electron-donating ethyl group at the 6-position is a significant structural modification. This change would likely reduce the compound's activity compared to chloroquine against sensitive strains but could potentially alter its interaction with resistance-conferring transporter proteins. In vitro testing against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum is a critical first step.[8]

Caption: A logical workflow for the initial biological screening of 4-Amino-6-ethylquinoline.

Anticancer and Antimicrobial Potential

The 4-aminoquinoline scaffold is also being explored for other therapeutic applications.[12][21]

-

Anticancer Activity: Chloroquine and hydroxychloroquine are known to disrupt lysosomal function and autophagy, processes that cancer cells can exploit for survival.[22] 4-Amino-6-ethylquinoline should be screened against a panel of human cancer cell lines (e.g., breast, colon, lung) to determine its antiproliferative activity.[1]

-

Antimicrobial Activity: Derivatives of quinoline are known antibacterial agents (e.g., fluoroquinolones). The potential of 4-Amino-6-ethylquinoline as an antibacterial or antifungal agent warrants investigation against a panel of pathogenic microbes.[23]

Conclusion

4-Amino-6-ethylquinoline is an intriguing but underexplored member of the pharmacologically vital 4-aminoquinoline family. Based on established synthetic methodologies, it is readily accessible for further study. While its biological profile remains to be experimentally determined, the extensive research on related compounds provides a strong rationale for its investigation as a potential antimalarial, anticancer, or antimicrobial agent. The protocols and predicted data within this guide serve as a foundational resource for researchers aiming to synthesize and characterize this compound, paving the way for new discoveries in the field of medicinal chemistry.

References

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (n.d.). National Institutes of Health. Retrieved from [Link]

-

6-ethyl-1-methyl-3,4-dihydro-2H-quinolin-4-amine. (2025). Chemsrc. Retrieved from [Link]

-

Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). Molecules. Retrieved from [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLoS ONE. Retrieved from [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC. Retrieved from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. (2007). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives. (2012). ResearchGate. Retrieved from [Link]

-

4-aminoquinolines as Antimalarial Drugs. (n.d.). Trinity Student Scientific Review. Retrieved from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

IR: amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.). ResearchGate. Retrieved from [Link]

-

Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (2012). Malaria Journal. Retrieved from [Link]

-

4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Retrieved from [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate. Retrieved from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science. Retrieved from [Link]

-

Synthesis of 4-chloroquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (2018). Atlantis Press. Retrieved from [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2020). Journal of Taibah University for Science. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Retrieved from [Link]

-

Side chain length is more important than stereochemistry in the antibacterial activity of enantiomerically pure 4-aminoalcohol quinoline derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2020). Molecules. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules. Retrieved from [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.

-

10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

infrared spectrum of ethylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

The infrared spectra of secondary amines and their salts. (1953). ResearchGate. Retrieved from [Link]

-

6-Aminoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

-

6-Ethyl-1-methylpyrazolo[5,4-b]quinolin-3-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Ethyl-1-methylpyrazolo[5,4-b]quinolin-3-amine | C13H14N4 | CID 24276265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. biosynth.com [biosynth.com]

- 8. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. download.atlantis-press.com [download.atlantis-press.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemscene.com [chemscene.com]

- 16. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 6-Aminoquinoline(580-15-4) 1H NMR spectrum [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 4-Amino-6-ethylquinoline

This guide provides an in-depth technical exploration of the spectral analysis of 4-Amino-6-ethylquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical properties and biological activity. This document will detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Introduction

4-Amino-6-ethylquinoline (C₁₁H₁₂N₂, Molecular Weight: 172.23 g/mol ) is a heterocyclic aromatic compound. Its structure, featuring a quinoline core substituted with an electron-donating amino group at the 4-position and a weakly electron-donating ethyl group at the 6-position, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and providing a basis for further structural modifications in research and development. This guide will proceed through the logical workflow of a comprehensive structural analysis, beginning with NMR to establish the carbon-hydrogen framework, followed by IR spectroscopy to identify functional groups, and concluding with mass spectrometry to determine the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Amino-6-ethylquinoline, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment. In 4-Amino-6-ethylquinoline, the aromatic protons are influenced by the electron-donating effects of the amino and ethyl substituents, as well as the inherent electron-withdrawing nature of the quinoline nitrogen.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | ~8.4 | d | J ≈ 5.0 |

| H-3 | ~6.7 | d | J ≈ 5.0 |

| H-5 | ~7.8 | d | J ≈ 8.5 |

| H-7 | ~7.5 | dd | J ≈ 8.5, 2.0 |

| H-8 | ~7.9 | d | J ≈ 2.0 |

| -NH₂ | ~5.5 | br s | - |

| -CH₂- | ~2.8 | q | J ≈ 7.5 |

| -CH₃ | ~1.3 | t | J ≈ 7.5 |

Note: These are predicted values based on the analysis of related quinoline derivatives. Actual experimental values may vary.

Causality Behind Experimental Choices and Interpretation:

The predicted chemical shifts are based on the additive effects of the substituents on the quinoline core. The amino group at C-4 is a strong electron-donating group, which significantly shields the protons on the heterocyclic ring, particularly H-3, causing it to appear at a relatively high field for an aromatic proton.[1] Conversely, the nitrogen atom in the quinoline ring deshields the adjacent H-2 proton, shifting it downfield.[2] The ethyl group at C-6 has a weaker electron-donating effect, influencing the protons on the benzene ring. The splitting patterns (multiplicities) are predicted based on the expected spin-spin coupling between adjacent non-equivalent protons. For instance, the quartet of the methylene protons and the triplet of the methyl protons are characteristic of an ethyl group.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-6-ethylquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the labile amino protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire the spectrum at room temperature.

-

-

Data Acquisition:

-

Obtain a free induction decay (FID) by applying a 90° pulse.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~100 |

| C-4 | ~155 |

| C-4a | ~122 |

| C-5 | ~129 |

| C-6 | ~138 |

| C-7 | ~125 |

| C-8 | ~120 |

| C-8a | ~148 |

| -CH₂- | ~29 |

| -CH₃ | ~16 |

Note: These are predicted values based on the analysis of related quinoline derivatives.[3][4] Actual experimental values may vary.

Causality Behind Experimental Choices and Interpretation:

The predicted chemical shifts reflect the electronic environment of each carbon atom. The C-4 carbon, bonded to the amino group, is expected to be significantly deshielded. Similarly, carbons in the heterocyclic ring (C-2, C-8a) are deshielded by the nitrogen atom. The carbons of the ethyl group will appear in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

2D NMR for Unambiguous Assignments

For a definitive structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Caption: NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (Ethyl) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1500-1400 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-N stretch | Aromatic Amine |

Note: These are predicted values based on typical IR absorption frequencies for these functional groups.

Causality Behind Experimental Choices and Interpretation:

The presence of a primary amine is expected to give rise to two N-H stretching bands in the 3400-3200 cm⁻¹ region. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the quinoline ring system will produce characteristic absorptions in the 1620-1400 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid 4-Amino-6-ethylquinoline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and providing further structural clues.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 172

-

Major Fragments:

-

m/z = 157 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group.

-

m/z = 144 ([M-C₂H₄]⁺): Loss of ethylene via a McLafferty-type rearrangement.

-

m/z = 145 ([M-HCN]⁺): A common fragmentation pathway for quinoline derivatives.[2]

-

Causality Behind Experimental Choices and Interpretation:

Upon electron ionization, 4-Amino-6-ethylquinoline will form a molecular ion with an m/z value corresponding to its molecular weight (172). The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The loss of a methyl radical from the ethyl group is a common fragmentation pathway for alkyl-substituted aromatic compounds, leading to a stable benzylic-type cation. The loss of HCN is a characteristic fragmentation of the quinoline ring system.

Caption: Predicted mass fragmentation pathway.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis of 4-Amino-6-ethylquinoline through the synergistic use of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural elucidation. The predicted data, based on established principles and comparison with closely related analogs, offers a strong foundation for the interpretation of experimental results. This guide outlines the key spectral features and provides detailed protocols that will enable researchers, scientists, and drug development professionals to confidently characterize this and similar quinoline derivatives.

References

-

PubChem. (n.d.). 4-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

de Souza, M. V. N., Pais, K. C., de Almeida, M. V., de Oliveira, A. B., & Guimarães, D. O. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Ghavami, A., Rosenthal, P. J., & Guy, R. K. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 6(3), 329–336. [Link]

-

The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (2025, December 11). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

-

Li, Y., Wang, X., Liu, Y., Zhang, Y., & Liu, Z. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. [Link]

-

Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2021, 8868732. [Link]

-

Ghavami, A., Rosenthal, P. J., & Guy, R. K. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 6(3), 329–336. [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-methyl-. NIST WebBook. Retrieved from [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

Sources

- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methylquinoline(91-62-3) 13C NMR [m.chemicalbook.com]

- 4. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

The Structural Elucidation of 4-Amino-6-ethylquinoline: A Technical Guide for Drug Development Professionals

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles.[4][5] This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind determining the crystal structure of 4-Amino-6-ethylquinoline. While a specific crystal structure for this exact compound is not publicly available at the time of this writing, this document will leverage data from closely related quinoline derivatives to infer expected structural features and to outline a robust experimental framework for its determination. This paper is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of 4-Amino-6-ethylquinoline in Medicinal Chemistry

The quinoline framework, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][6] The 4-aminoquinoline scaffold, in particular, is a well-established pharmacophore found in drugs like chloroquine.[6][7] The introduction of an ethyl group at the 6-position, as in 4-Amino-6-ethylquinoline, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

A definitive understanding of the solid-state conformation, intermolecular interactions, and packing motifs of 4-Amino-6-ethylquinoline is crucial for:

-

Rational Drug Design: A detailed crystal structure provides the precise geometry for computational modeling and docking studies, enabling the design of more potent and selective analogs.

-

Polymorph Screening: The identification of different crystalline forms is essential for ensuring the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).

-

Intellectual Property: A novel crystal structure can be a key component of a patent application, protecting the intellectual property of a new chemical entity.

Synthesis and Crystallization: A Generalized Approach

The synthesis of 4-aminoquinoline derivatives typically involves a multi-step process. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine.[8]

Proposed Synthetic Pathway

A plausible synthetic route to 4-Amino-6-ethylquinoline is outlined below. This generalized protocol is based on established methodologies for the synthesis of related quinoline derivatives.[8][9]

Figure 1: A proposed synthetic pathway for a 4-amino-6-ethylquinoline derivative.

Experimental Protocol: Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[5] The following is a generalized protocol for the crystallization of a quinoline derivative.

Step 1: Purification of the Compound

-

The synthesized 4-Amino-6-ethylquinoline should be purified to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization.[10][11] Impurities can significantly hinder crystal growth.

Step 2: Solvent Screening

-

A systematic screening of various solvents and solvent mixtures with differing polarities is essential. Common solvents for crystallizing heterocyclic compounds include ethanol, methanol, acetonitrile, ethyl acetate, and toluene.

-

The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

Step 3: Crystallization Techniques

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. This is often a successful starting point.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below. The gradual decrease in solubility promotes the formation of well-ordered crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant into the compound solution gradually reduces its solubility, inducing crystallization.

Crystal Structure Determination: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[4] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Figure 2: A generalized workflow for single-crystal X-ray crystallography.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is recorded on a detector.[12] The collected data is then processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density distribution.[4] This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Anticipated Structural Features of 4-Amino-6-ethylquinoline

Based on the known crystal structures of related quinoline derivatives, we can anticipate several key structural features for 4-Amino-6-ethylquinoline.

Molecular Geometry

The quinoline ring system is expected to be essentially planar. The exocyclic amino group at the 4-position and the ethyl group at the 6-position will have specific conformations relative to the quinoline plane. The torsion angles involving these substituents will be of particular interest as they can influence the molecule's overall shape and its ability to interact with biological targets.

Intermolecular Interactions

The presence of the amino group suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice.[13][14] The amino group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. These hydrogen bonds are likely to play a crucial role in the packing of the molecules in the solid state. Other potential intermolecular interactions include π-π stacking between the aromatic quinoline rings and van der Waals forces.

Crystallographic Data Summary (Hypothetical)

The following table summarizes the key crystallographic parameters that would be determined from a successful X-ray diffraction experiment. The values provided are hypothetical and based on typical data for small organic molecules.

| Parameter | Expected Value/Information |

| Chemical Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| Crystal System | Monoclinic or Orthorhombic (common for such compounds) |

| Space Group | e.g., P21/c, C2/c, P212121 |

| Unit Cell Dimensions (Å) | a, b, c (e.g., 5-15 Å) |

| Unit Cell Angles (°) | α, β, γ (e.g., α=γ=90°, β≈90-110° for monoclinic) |

| Volume (Å3) | To be determined |

| Z (molecules per unit cell) | Typically 2, 4, or 8 |

| Density (calculated) | To be determined |

| R-factor | < 0.05 for a well-refined structure |

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of 4-Amino-6-ethylquinoline is a critical step in its development as a potential therapeutic agent. This guide has outlined the fundamental principles and a practical framework for the synthesis, crystallization, and structural elucidation of this and related quinoline derivatives. The resulting structural information will provide invaluable insights for medicinal chemists and drug development professionals, enabling the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future work should focus on obtaining high-quality single crystals of the title compound and performing a detailed crystallographic analysis to validate the anticipated structural features and to provide a solid foundation for further drug discovery efforts.

References

-

Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

-

MDPI. Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. [Link]

-

MDPI. X-Ray Structures of Some Heterocyclic Sulfones. [Link]

-

ResearchGate. Structures of the quinoline derivatives. [Link]

-

ACS Publications. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry. [Link]

-

ResearchGate. Quinoline derivatives and their chemical formulas: organic compounds... [Link]

-

NIH PubChem. Quinoline | C9H7N | CID 7047. [Link]

-

ResearchGate. (PDF) X-Ray Structures of Some Heterocyclic Sulfones. [Link]

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

NIH PMC. X-Ray Crystallography of Chemical Compounds. [Link]

-

NIH PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

ResearchGate. 4-Aminoquinoline-based drugs and drug candidates. [Link]

-

ScienceDirect. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. [Link]

-

ResearchGate. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-